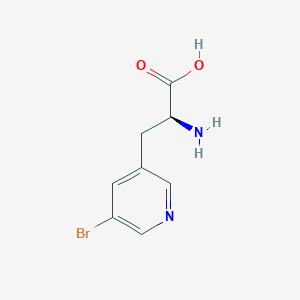

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

JBBBFGWNCKSSFD-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Br)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=NC=C1Br)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

- Description: The most common and efficient method involves Suzuki-Miyaura coupling between a boronic acid derivative of the amino acid backbone and a 5-bromopyridin-3-yl halide or vice versa. This reaction forms the carbon-carbon bond between the pyridine ring and the amino acid side chain.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are typically used.

- Conditions: The reaction is performed under mild to moderate temperatures (room temperature to 80°C) in polar aprotic solvents like dimethylformamide or tetrahydrofuran, often with a base such as potassium carbonate.

- Outcome: High regio- and stereoselectivity is achieved, preserving the (2S) configuration of the amino acid.

Halogen-Metal Exchange Followed by Borylation

- Description: This method involves initial metalation of the 5-bromopyridine ring using an organolithium or Grignard reagent, followed by borylation to introduce a boronic acid intermediate.

- Subsequent Step: The boronic acid intermediate is then coupled with a protected amino acid derivative.

- Advantages: This route allows selective functionalization of the pyridine ring and facilitates subsequent coupling reactions.

- Challenges: Requires careful control of temperature and moisture sensitivity due to the reactive organometallic intermediates.

Asymmetric Synthesis Approaches

- Chiral Pool Synthesis: Starting from naturally occurring chiral amino acids (e.g., L-serine or L-alanine derivatives), the bromopyridinyl group is introduced via cross-coupling or substitution reactions.

- Chiral Catalysts: Use of chiral ligands in palladium-catalyzed reactions ensures the stereochemical integrity of the (2S) configuration.

- Green Chemistry Considerations: Efforts are made to use environmentally benign solvents and reagents to improve sustainability and reduce toxic by-products.

Industrial Scale and Optimization

For large-scale synthesis, automated flow reactors and optimized palladium-catalyzed cross-coupling protocols are employed to maximize yield and purity while minimizing reaction times and waste. Key parameters include:

| Parameter | Typical Range / Condition |

|---|---|

| Reaction Temperature | 20°C to 80°C |

| Reaction Time | 12 to 48 hours |

| Solvent | DMF, THF, or aqueous-organic mixtures |

| Catalyst Loading | 1-5 mol% Pd complex |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

Purification is commonly achieved via crystallization or chromatographic methods, with characterization by NMR and mass spectrometry to confirm structure and enantiomeric purity.

Comparative Analysis with Related Compounds

| Feature | (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid | (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |

|---|---|---|

| Molecular Weight | 245.07 g/mol | 200.62 g/mol |

| Halogen Substituent | Bromine (Br) | Chlorine (Cl) |

| Common Synthesis Method | Suzuki-Miyaura coupling, halogen-metal exchange | Similar palladium-catalyzed cross-coupling |

| Reaction Conditions | Mild to moderate temperatures, Pd catalysts | Comparable conditions |

| Industrial Scalability | Demonstrated with optimized Pd catalysis | Widely reported and industrially applied |

The bromine substituent offers enhanced reactivity in cross-coupling reactions compared to chlorine, often allowing milder conditions or higher yields.

Research Findings and Notes on Preparation

- The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone of the preparation, providing a reliable method to attach the bromopyridinyl moiety to the amino acid backbone with high stereochemical control.

- Halogen-metal exchange followed by borylation is an alternative strategy that facilitates the introduction of boronic acid intermediates necessary for coupling reactions.

- Asymmetric synthesis methods ensure the production of the desired (2S) enantiomer, critical for biological activity.

- Industrial production focuses on optimizing catalyst loading, reaction time, and purification to scale up synthesis efficiently.

- Purification techniques such as recrystallization and chromatography are essential to isolate the pure compound free from side products and ensure enantiomeric purity.

- Characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Coupling of boronic acid with bromopyridine halide under Pd catalysis | High selectivity, scalable | Requires expensive Pd catalysts |

| Halogen-Metal Exchange + Borylation | Metalation of bromopyridine, borylation, coupling | Site-selective functionalization | Sensitive to moisture and temperature |

| Asymmetric Synthesis | Use of chiral starting materials or catalysts | High enantiomeric purity | Multi-step, complex optimization |

| Industrial Scale Optimization | Automated reactors, optimized Pd catalysis | High yield, reproducible | Requires process control expertise |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The brominated pyridine ring can be oxidized to form different functional groups.

Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyridine Derivatives

(a) (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid

- Structure : Chlorine at pyridine-5, but positional isomerism (pyridin-2-yl vs. pyridin-3-yl).

- Properties: Molecular weight = 200.62 g/mol (vs. 245.08 g/mol for bromo analog). Chlorine’s lower atomic weight reduces lipophilicity (Cl: LogP ~0.71 vs.

- Applications : Discontinued commercial availability () suggests stability or efficacy limitations compared to brominated analogs .

(b) (2S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid

- Structure : Dibromo-substituted phenyl ring with a hydroxyl group.

- Properties : Bromine enhances steric bulk and electron-withdrawing effects, while the hydroxyl group introduces hydrogen-bonding capacity. Likely used in thyroid hormone analogs (e.g., liotrix derivatives, ) .

Heterocyclic Aromatic System Variants

(a) 5-Bromotryptophan [(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid]

- Structure : Indole ring replaces pyridine, with bromine at indole-3.

- Used in studying serotonin receptor interactions or as a metabolic tracer .

- Comparison : The indole system may confer higher binding specificity to proteins compared to pyridine-based analogs .

(b) (2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid

- Structure : Fused pyrrolopyridine ring system.

- Molecular weight = 205.21 g/mol, slightly lower than bromopyridinyl analog due to nitrogen-rich fused rings .

Non-Aromatic and Modified Backbone Analogs

(a) (2S)-2-Amino-3-(cyclohexen-1-yl)propanoic acid

- Structure : Cyclohexene replaces aromatic rings.

- Properties : Lacks aromatic π-electrons, reducing target-binding specificity. Molecular weight = 169.22 g/mol. Used in studying conformational flexibility in peptide backbones .

(b) (2S)-2-([(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid

- Structure : Sulfonyl and tetramethylphenyl groups introduce steric hindrance.

- Properties : Increased steric bulk may hinder enzymatic cleavage, enhancing metabolic stability .

Protease Inhibitor Derivatives

Compounds like 5h (2) () and compound 60 feature benzothiazole or 4-methoxyindole moieties, highlighting the importance of bulky aromatic groups in protease binding. The bromopyridinyl group in the target compound may mimic these interactions but with distinct electronic profiles due to bromine’s polarizability .

Impurity Profiles

Impurity D(EP) () and dimeric byproducts () underscore the need for strict stereochemical control during synthesis. The (2S)-configuration in the target compound is essential to avoid inactive diastereomers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including a brominated pyridine ring. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is CHBrNO, with a molecular weight of approximately 245.07 g/mol. Its structure includes:

- An amino group (-NH)

- A carboxylic acid group (-COOH)

- A propanoic acid backbone

- A 5-bromopyridine substituent

The presence of the bromine atom enhances the compound's chemical reactivity and biological activity, particularly through interactions with biological targets such as receptors and enzymes involved in metabolic pathways .

The biological activity of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Receptor Binding : The brominated pyridine moiety enhances binding affinity to neurotransmitter receptors, potentially modulating neurotransmission .

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways .

Antimicrobial Activity

Research has indicated that compounds similar to (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can hinder the growth of various bacteria, including Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for related compounds against E. coli and B. subtilis were reported to be significant, indicating potential therapeutic applications in treating infections .

Neuroactive Properties

The compound's structural features suggest it may interact with neurotransmitter systems, particularly glutamate receptors. This interaction could lead to neuroprotective effects or modulation of synaptic transmission, which is crucial for developing treatments for neurological disorders .

Study on Antimicrobial Efficacy

A study conducted on similar pyridine derivatives evaluated their antibacterial and antifungal activities. The results demonstrated that halogen substitutions significantly enhanced bioactivity against various pathogens, with MIC values indicating effective inhibition at low concentrations .

| Compound Name | Target Bacteria | MIC Value (µg/mL) |

|---|---|---|

| Compound A | B. subtilis | 75 |

| Compound B | E. coli | <125 |

| Compound C | Pseudomonas aeruginosa | 150 |

Neurotransmitter Interaction Study

Another relevant study focused on the interaction of similar compounds with glutamate receptors. It was found that certain derivatives exhibited high selectivity for NMDA receptors, which are pivotal in learning and memory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.